molecular formula C17H15N5O3S B7071491 N-[4-[(5-methyl-1H-pyrazol-3-yl)oxy]phenyl]-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide

N-[4-[(5-methyl-1H-pyrazol-3-yl)oxy]phenyl]-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide

Cat. No.: B7071491
M. Wt: 369.4 g/mol
InChI Key: RMOHTMUAJPBHOZ-UHFFFAOYSA-N
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Description

N-[4-[(5-methyl-1H-pyrazol-3-yl)oxy]phenyl]-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide is a complex organic compound with potential applications in multiple fields of science, particularly in chemistry, biology, and medicine. Its structure features several significant functional groups, including a pyrazole ring, pyrrolopyridine moiety, and sulfonamide group, making it a unique and versatile molecule.

Properties

IUPAC Name

N-[4-[(5-methyl-1H-pyrazol-3-yl)oxy]phenyl]-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N5O3S/c1-11-9-16(21-20-11)25-13-6-4-12(5-7-13)22-26(23,24)15-10-19-17-14(15)3-2-8-18-17/h2-10,22H,1H3,(H,18,19)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMOHTMUAJPBHOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1)OC2=CC=C(C=C2)NS(=O)(=O)C3=CNC4=C3C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of N-[4-[(5-methyl-1H-pyrazol-3-yl)oxy]phenyl]-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide typically involves multi-step organic synthesis. The process often begins with the formation of the pyrazole and pyrrolopyridine intermediates, followed by the introduction of the sulfonamide group. Key reaction steps may include nitration, reduction, cyclization, and sulfonation, carried out under controlled temperatures and specific pH conditions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would require scalable and economically viable methods. Techniques such as continuous flow chemistry or microwave-assisted synthesis could be employed to enhance reaction efficiency and yield. Reaction conditions would be optimized for large-scale production, considering factors like reaction time, temperature control, and the use of catalysts or reagents to ensure consistency and purity.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole and pyrrolopyridine rings, leading to the formation of various oxidized derivatives.

  • Reduction: Reduction reactions might target the nitro groups if they are present as intermediates in its synthesis, converting them into amines.

Common Reagents and Conditions:

  • Oxidizing agents: Potassium permanganate, hydrogen peroxide.

  • Reducing agents: Lithium aluminum hydride, sodium borohydride.

  • Substitution reagents: Halogens, alkylating agents, nucleophiles (e.g., thiols, amines).

Major Products: The major products from these reactions depend on the specific conditions and reagents used. Oxidation may yield sulfoxides or sulfones, reduction can produce corresponding amines, and substitution reactions can introduce new functional groups into the aromatic system.

Scientific Research Applications

Chemistry: The compound's complex structure makes it valuable in studying organic synthesis methods, reaction mechanisms, and functional group transformations. Biology: It may serve as a probe or ligand in studying enzyme interactions, particularly those involving sulfonamide-containing molecules. Medicine: Potential pharmaceutical applications include drug development, where its unique structure could offer therapeutic benefits or lead to the discovery of new drugs. Industry: Its reactivity and stability might be exploited in creating novel materials or in catalysis processes.

Mechanism of Action

Mechanism: N-[4-[(5-methyl-1H-pyrazol-3-yl)oxy]phenyl]-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide exerts its effects primarily through interaction with biological targets like enzymes or receptors. The sulfonamide group is known for its ability to mimic the structure of natural substrates, inhibiting enzyme activity.

Molecular Targets and Pathways: The compound likely targets enzymes involved in cellular metabolic pathways. Its inhibition of enzyme activity can disrupt normal cellular functions, providing insights into disease mechanisms or leading to potential therapeutic applications.

Comparison with Similar Compounds

  • N-[4-(1H-pyrazol-3-yl)phenyl]-1H-pyrrole-2-sulfonamide.

  • 4-(5-methyl-1H-pyrazol-3-yl)oxy]phenyl-1H-pyrrolo[2,3-b]pyridine-2-sulfonamide.

Uniqueness: What sets N-[4-[(5-methyl-1H-pyrazol-3-yl)oxy]phenyl]-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide apart is the specific arrangement and combination of its functional groups. This unique structure results in distinct chemical reactivity and biological activity compared to similar compounds. The presence of the methyl group on the pyrazole ring, for instance, may influence its interaction with biological targets differently than its non-methylated counterparts.

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